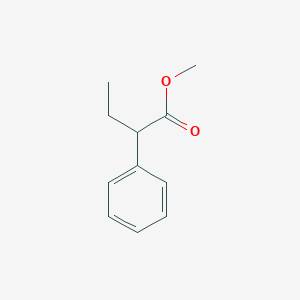

Methyl 2-phenylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIQQNDMGXNRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870954 | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-71-5 | |

| Record name | Methyl α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-ethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Methyl 2 Phenylbutanoate

Traditional and Modern Synthetic Routes

The construction of methyl 2-phenylbutanoate (B8525191) can be achieved through several fundamental organic transformations. These methods primarily involve the formation of the ester functional group and the construction of the core butanoate structure.

Esterification Processes and Optimization

The most direct method for synthesizing methyl 2-phenylbutanoate is the esterification of 2-phenylbutanoic acid with methanol (B129727). This can be accomplished through several established protocols.

Fischer-Speier Esterification: This acid-catalyzed equilibrium process is a cornerstone of ester synthesis. commonorganicchemistry.com The reaction involves heating 2-phenylbutanoic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.com To drive the equilibrium towards the product, excess methanol is often used as the solvent, and the reaction is conducted under reflux conditions (65–70°C) for several hours. The use of molecular sieves to remove the water byproduct can also improve the yield. While effective for small-scale synthesis, the corrosive nature of the acid catalyst and the moderate yields (typically 70-75%) are notable considerations.

Titanium Tetrachloride-Assisted Esterification: A more modern approach involves the use of Lewis acids like titanium tetrachloride (TiCl₄) to promote the esterification. In one study, the reaction of 2-phenylbutanoic acid with 3-phenyl propanol (B110389) in the presence of TiCl₄ resulted in a 40% yield of the corresponding ester after 18 hours. mdpi.com This method highlights the reduced reactivity of sterically hindered carboxylic acids like 2-phenylbutanoic acid. mdpi.com

Two-Step Synthesis via Acid Chloride: A high-yield alternative to direct esterification involves a two-step process. First, 2-phenylbutanoic acid is converted to its more reactive acid chloride derivative, 2-phenylbutanoyl chloride, by treatment with thionyl chloride (SOCl₂). vulcanchem.com The subsequent reaction of the acid chloride with chilled methanol (methanolysis) proceeds rapidly to afford this compound. This method typically provides high yields, in the range of 85-90%, but requires careful handling of the corrosive and hazardous reagents involved, such as thionyl chloride and the hydrogen chloride gas produced.

| Esterification Method | Catalyst/Reagent | Typical Yield (%) | Key Considerations |

| Fischer-Speier Esterification | Sulfuric Acid | 70-75 | Equilibrium reaction, requires excess alcohol or water removal. |

| Titanium Tetrachloride-Assisted | TiCl₄ | 40 mdpi.com | Reduced reactivity for sterically hindered acids. mdpi.com |

| Acid Chloride Route | Thionyl Chloride, then Methanol | 85-90 | High yield, but involves hazardous reagents. |

Nucleophilic Substitution Strategies for Butanoate Backbone Construction

The butanoate backbone of this compound can also be assembled through nucleophilic substitution reactions.

Alkylation of 2-Phenylbutanoic Acid: An industrially favored method involves the alkylation of 2-phenylbutanoic acid with a methylating agent. This is typically a two-stage process. First, the carboxylic acid is deprotonated with a base, such as sodium hydroxide (B78521), to form the sodium salt of 2-phenylbutanoic acid. This salt is then treated with a methylating agent like dimethyl sulfate (B86663) in an anhydrous aromatic solvent, such as toluene (B28343) or xylene, under reflux. This Sₙ2 reaction proceeds with high efficiency, affording yields of 88-90%. However, the high toxicity of dimethyl sulfate is a significant safety concern.

Reaction of Benzyl (B1604629) Cyanide: A related approach involves the reaction of benzyl cyanide with an α-halo ester in the presence of a base like sodium ethoxide. This is followed by esterification with methanol to yield a derivative, methyl 2-cyano-2-phenylbutanoate. While this method constructs a similar backbone, the presence of the cyano group offers a handle for further functionalization.

Fluorination of Methyl 2-bromo-2-phenylbutanoate: Nucleophilic substitution can also be used to modify the butanoate backbone. For instance, methyl 2-bromo-2-phenylbutanoate can undergo nucleophilic fluorination using silver fluoride (B91410) (AgF) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in acetonitrile (B52724) to produce methyl 2-fluoro-2-phenylbutanoate in a 47% yield. rsc.org

Condensation Reactions in Phenylbutanoate Synthesis

Condensation reactions provide another avenue for the synthesis of phenylbutanoate derivatives. For example, ethyl 3-oxo-2-phenylbutanoate can be synthesized through the reaction of ethyl acetoacetate (B1235776) with benzaldehyde (B42025), catalyzed by a base like sodium ethoxide. While this produces a related keto-ester, it demonstrates the utility of condensation reactions in forming the core phenylbutanoate structure.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the pharmaceutical industry.

Chiral Pool Approaches for Stereocontrol

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials to synthesize the target molecule. For instance, L-malic acid, a cheap and abundant chiral building block, has been used to synthesize ethyl (S)-2-hydroxy-4-phenylbutanoate. researchgate.netresearchgate.net This approach involves a multi-step chemical synthesis to construct the desired chiral center. researchgate.net Similarly, D-malic acid can be used to obtain the corresponding (R)-enantiomer. researchgate.net While not directly yielding this compound, these chiral hydroxy esters are valuable precursors that can be further elaborated.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This powerful strategy allows for the creation of new stereocenters with high levels of control. sioc-journal.cnnumberanalytics.com For example, chiral oxazolidinones, popularized by David A. Evans, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org In the context of synthesizing a molecule like this compound, a chiral auxiliary could be attached to a precursor, followed by a diastereoselective alkylation to introduce the ethyl group at the α-position. The auxiliary is then cleaved to reveal the enantiomerically enriched product. While specific examples for this compound are not detailed in the provided search results, the general principles of using auxiliaries like camphor-derived sultams or pseudoephedrine for asymmetric alkylations are well-established. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. sioc-journal.cn

Asymmetric Catalysis for Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. Asymmetric catalysis achieves this by creating a chiral environment that favors the formation of one enantiomer over the other. mdpi.com The primary strategies involve the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor.

One prominent method is the enzymatic kinetic resolution of racemic 2-phenylbutanoic acid or its esters. Lipases are commonly employed for this purpose due to their stereoselectivity. For instance, research has shown that racemic 2-phenylbutanoic acid can be resolved using lipase (B570770) from Pseudomonas sp. through an irreversible transesterification process with vinyl esters. nih.gov This method can be scaled up; a gram-scale resolution of 2-phenylbutanoic acid has been achieved, which is then coupled with esterase-catalyzed hydrolysis of the resulting methyl ester. nih.gov The enantiopure 2-phenylbutanoic acid can subsequently be esterified to yield the desired enantiopure this compound.

Another approach involves the asymmetric hydrogenation of a prochiral precursor. For example, a related compound, methyl (R)-4-(3,4-dichlorophenyl)-4-phenylbutanoate, is synthesized by the hydrogenation of methyl (R, E)-4-(3,4-dichlorophenyl)-4-phenylbut-2-enoate using a Palladium on carbon (Pd/C) catalyst. google.com This demonstrates that a carbon-carbon double bond can be stereoselectively reduced to create the chiral center.

| Asymmetric Method | Catalyst/Enzyme | Substrate | Key Finding |

| Enzymatic Kinetic Resolution | Pseudomonas sp. lipase | Racemic 2-phenylbutanoic acid vinyl ester | Effective resolution of the racemic acid, which can then be esterified. nih.gov |

| Asymmetric Hydrogenation | Palladium on Carbon (Pd/C) | Methyl (R, E)-4-(3,4-dichlorophenyl)-4-phenylbut-2-enoate | Stereoselective reduction of a C=C bond to form the desired enantiomer of a related butanoate. google.com |

Biocatalytic Transformations

Biocatalytic transformations utilize enzymes, either in isolated form or within whole-cell systems, to catalyze chemical reactions. These methods are valued for their high selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally friendly reaction conditions. researchgate.net

For this compound, lipases are the most extensively studied biocatalysts, primarily for the kinetic resolution of racemic precursors. A patented method describes the preparation of (S)-2-phenylbutyric acid through the stereoselective enzymatic hydrolysis of racemic 2-phenylbutyrate esters. google.com In this process, Candida antarctica lipase A preferentially hydrolyzes the (S)-ester, leaving the unreacted (R)-ester in high enantiomeric excess. google.com The efficiency of this resolution can be significantly enhanced by the choice of ester substrate and reaction conditions. For example, using hexyl 2-phenylbutyrate as the substrate at 85°C resulted in an enantiomeric excess (ee) of 97.0% for the remaining ester after 4 hours. google.com

The enantioselective reduction of α-ketoesters is another powerful biocatalytic strategy. Various microorganisms can reduce ethyl 2-oxo-4-phenylbutanoate to the corresponding chiral alcohol, ethyl (R)- or (S)-2-hydroxy-4-phenylbutanoate. researchgate.netresearchgate.net For instance, Saccharomyces cerevisiae produces the (S)-alcohol with over 92% ee, while Candida boidinii can produce the (R)-alcohol with 99% ee. researchgate.net This chiral alcohol is a key intermediate that can be subsequently converted to the desired final product.

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Product/Intermediate | Key Finding |

| Stereoselective Hydrolysis | Candida antarctica lipase A | Racemic hexyl 2-phenylbutyrate | (R)-Hexyl 2-phenylbutyrate | Achieved 97.0% enantiomeric excess of the (R)-ester. google.com |

| Enantioselective Reduction | Candida boidinii CIOC21 | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Produced the key chiral alcohol intermediate with 99% ee. researchgate.net |

| Irreversible Transesterification | Pseudomonas sp. lipase | Racemic 2-phenylbutanoic acid vinyl ester | (R)- or (S)-2-phenylbutanoic acid | Provides an effective pathway for resolving the racemic acid. nih.gov |

Catalytic Systems in this compound Synthesis

The synthesis of this compound can be achieved through several catalytic systems, each with distinct mechanisms and applications. These include homogeneous, heterogeneous, acid-catalyzed, and base-catalyzed methods.

Homogeneous Catalysis (e.g., Transition Metal-Mediated Reactions)

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This often leads to high reaction rates and selectivity due to the excellent accessibility of catalytic sites.

A notable example of homogeneous catalysis for the synthesis of this compound is the palladium-catalyzed hydroesterification of alkenes. This method involves the reaction of an alkene with carbon monoxide and methanol, mediated by a palladium complex, to directly form the ester. While specific details on the hydroesterification leading directly to this compound are proprietary, the use of palladium complexes for such transformations is a well-established synthetic strategy. smolecule.com Other transition metals, such as ruthenium, have also been used in homogeneous catalytic systems for the production of esters from aldehydes and alcohols, highlighting the versatility of this approach. google.com A primary drawback of homogeneous catalysts, such as palladium complexes, is the difficulty in separating them from the reaction mixture for recovery and reuse. smolecule.com

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. Typically, a solid catalyst is used in a liquid or gas-phase reaction. The main advantages of this approach are the ease of catalyst separation from the product mixture, which allows for catalyst recycling and continuous processing, contributing to greener and more cost-effective manufacturing. mdpi.com

For the synthesis of this compound, heterogeneous catalysts are primarily used in the esterification of 2-phenylbutanoic acid with methanol. Solid acid catalysts are particularly common. These can include inorganic salts, clays, zeolites, or ion-exchange resins like Amberlyst-15. google.commdpi.com These materials possess Brønsted or Lewis acid sites on their surface that activate the carboxylic acid for nucleophilic attack by methanol. mdpi.com

Additionally, supported metal catalysts can be used in related synthetic steps. For instance, palladium on carbon (Pd/C), a heterogeneous catalyst, is employed in the hydrogenation of unsaturated precursors to form the saturated butanoate backbone, as seen in the synthesis of a substituted methyl phenylbutanoate. google.com

Acid-Catalyzed Reaction Development

Acid catalysis is a conventional and widely used method for producing this compound, primarily through the Fischer esterification of 2-phenylbutanoic acid with methanol. This equilibrium-controlled reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄), or a Lewis acid.

In a typical procedure, 2-phenylbutanoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid (e.g., 5–10 mol%). The reaction is driven to completion by using excess methanol or by removing the water formed during the reaction, for instance, with molecular sieves.

Lewis acids have also been explored as catalysts. Titanium tetrachloride (TiCl₄) has been shown to catalyze the esterification of 2-phenylbutanoic acid, although it may exhibit lower reactivity with this sterically hindered acid compared to others. mdpi.com The reaction of 2-phenylbutanoic acid with 3-phenyl propanol using TiCl₄ resulted in a 40% yield of the corresponding ester after 18 hours. mdpi.com

| Acid Catalyst | Reactants | Reaction Type | Conditions | Yield |

| Sulfuric Acid (H₂SO₄) | 2-Phenylbutanoic acid, Methanol | Fischer Esterification | Reflux (65-70°C), 6-12 hours | High (equilibrium-driven) |

| Titanium Tetrachloride (TiCl₄) | 2-Phenylbutanoic acid, 3-Phenyl propanol | Lewis Acid-Catalyzed Esterification | Reflux in toluene | 40% mdpi.com |

Base-Catalyzed Reaction Development

Base-catalyzed methods for ester synthesis typically involve transesterification or the alkylation of a carboxylate salt. While direct base-catalyzed transesterification to produce this compound is less common than acid-catalyzed methods, the principles are well-established. masterorganicchemistry.com This process would involve reacting an existing ester of 2-phenylbutanoic acid (e.g., ethyl 2-phenylbutanoate) with methanol in the presence of a strong base, such as sodium methoxide (B1231860). The reaction proceeds via nucleophilic attack of the methoxide ion on the ester's carbonyl carbon. masterorganicchemistry.comresearchgate.net

A more practical base-involved route is the alkylation of the corresponding carboxylate. This two-step method first involves treating 2-phenylbutanoic acid with a stoichiometric amount of a base, such as sodium hydroxide (NaOH), to form sodium 2-phenylbutanoate. The resulting salt is then reacted with a methylating agent, like dimethyl sulfate, in an anhydrous solvent to yield this compound via nucleophilic substitution.

Base catalysts, such as sodium ethoxide or potassium carbonate, are also instrumental in the synthesis of precursors like methyl 2-cyano-2-phenylbutanoate, where the base facilitates the deprotonation of a carbon acid to generate a nucleophile for subsequent reactions.

Mechanistic Investigations of Formation Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own underlying reaction mechanism. Mechanistic understanding is crucial for optimizing reaction outcomes and controlling product formation. Key formation pathways include classical esterification and alkylation methods, as well as modern photoredox-catalyzed reactions.

One of the most direct and industrially relevant mechanisms is the alkylation of 2-phenylbutanoic acid . This process typically proceeds via a two-step mechanism. The first step involves the deprotonation of 2-phenylbutanoic acid using a base, such as sodium hydroxide, to form the corresponding carboxylate salt (sodium 2-phenylbutanoate). This salt formation is a simple acid-base reaction. The second step is a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion acts as a nucleophile, attacking a methylating agent like dimethyl sulfate. The methyl group is transferred to the oxygen of the carboxylate, displacing the sulfate as a leaving group and forming the methyl ester. The reaction is facilitated by heating in an anhydrous aromatic solvent.

Another common pathway is Fischer-Speier esterification . This acid-catalyzed equilibrium reaction involves the treatment of 2-phenylbutanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Within this intermediate, a proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups. The elimination of a water molecule from this intermediate, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final product, this compound. To drive the equilibrium towards the ester product, excess methanol is often used.

More advanced synthetic routes involving photoredox catalysis have also been explored for the synthesis of related α-aryl esters. In these mechanisms, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes. For instance, in the photoredox-catalyzed generation of α-carbonyl carbocations, an electron-rich species can be oxidized by the excited photocatalyst to generate a radical cation, which can then fragment to form a carbocation at the α-position of the ester. This highly reactive intermediate can then be trapped by a nucleophile to form the product. rsc.org Kinetic studies, such as Stern-Volmer analysis, can be used to probe the quenching mechanism of the excited photocatalyst by the reactants, providing insight into the electron transfer steps. rsc.org For Michael addition reactions leading to similar butanoate structures, kinetic analyses have indicated a pseudo-first-order reaction with respect to the electrophile, confirming the catalyst's role in facilitating the key bond-forming step. acs.org

Reaction Condition Optimization for Yield and Stereochemical Control

Optimizing reaction conditions is essential for maximizing the yield of this compound and controlling its stereochemistry, particularly given its chiral center at the C-2 position. numberanalytics.com

For the alkylation method , high yields (88-90%) are achieved by careful control of the reaction stages. The initial salt formation is conducted at room temperature with a stoichiometric amount of sodium hydroxide to ensure complete deprotonation. The subsequent methylation is performed under reflux at 110°C in an anhydrous solvent like toluene to facilitate the SN2 reaction.

In Fischer esterification , the primary challenge is overcoming the unfavorable equilibrium. Optimization focuses on shifting this equilibrium to favor the product. This is typically achieved by using a large excess of methanol (e.g., a 5:1 molar ratio relative to the carboxylic acid) and conducting the reaction under reflux at 65–70°C for an extended period (6–12 hours). These conditions, however, generally result in lower yields (70–75%) compared to the alkylation route.

Table 1: Comparison of Optimized Conditions for Classical Synthesis Routes

| Method | Key Reagents | Temperature | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation | 2-Phenylbutanoic acid, NaOH, Dimethyl sulfate | 110°C (Reflux) | 2–3 hours | 88–90 |

| Fischer Esterification | 2-Phenylbutanoic acid, Excess Methanol, H₂SO₄ | 65–70°C (Reflux) | 6–12 hours | 70–75 |

Modern synthetic methods, such as photoredox catalysis , offer alternative pathways where optimization can lead to very high yields under mild conditions. For the synthesis of a structurally related α-aryl ester, optimization of the photocatalyst was shown to be critical.

Table 2: Optimization of Photocatalyst in a Photoredox Reaction

| Entry | Photocatalyst (P.C.) | Yield (%) |

|---|---|---|

| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 91 |

| 2 | Ir(ppy)₃ | <10 |

| 3 | Ru(bpy)₃Cl₂ | <5 |

| 4 | Eosin Y | 0 |

Data adapted from a study on photoredox-catalyzed generation of α-carbonyl carbocations. rsc.org

Stereochemical control is a significant aspect of optimization, especially for applications requiring a specific enantiomer. While classical methods like alkylation and Fischer esterification starting from racemic 2-phenylbutanoic acid will produce a racemic mixture of this compound, stereocontrol can be achieved using biocatalytic methods. For example, the microbial reduction of a precursor, ethyl 2-oxo-4-phenylbutanoate, to the corresponding hydroxy ester is highly stereoselective. The choice of microorganism is critical for achieving high enantiomeric excess (e.e.).

Table 3: Stereochemical Control via Microbial Reduction of a Precursor

| Microorganism | Product | Enantiomeric Excess (e.e.) |

|---|---|---|

| Rhodotorula minuta IFO 0920 | (R)-Ethyl-2-hydroxy-4-phenylbutanoate | 95% |

| Candida holmii KPY 12402 | (R)-Ethyl-2-hydroxy-4-phenylbutanoate | 94% |

Data from the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, a precursor for related chiral butanoates. oup.com

These findings demonstrate that by carefully selecting the synthetic pathway and optimizing reaction parameters—such as reagents, catalysts, temperature, and reaction time—it is possible to control both the yield and, where applicable, the stereochemical outcome of the synthesis of this compound and related compounds. numberanalytics.comoup.com

Chemical Reactivity and Transformational Chemistry of Methyl 2 Phenylbutanoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group in methyl 2-phenylbutanoate (B8525191) is susceptible to nucleophilic attack, leading to a range of important chemical transformations.

Hydrolysis Mechanisms and Kinetics

Methyl 2-phenylbutanoate can be hydrolyzed to 2-phenylbutanoic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid such as sulfuric acid (H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is typically carried out under reflux conditions for several hours.

Base-Catalyzed Hydrolysis : Saponification, or base-catalyzed hydrolysis, is achieved by reacting the ester with a strong base like sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol (B129727). This method is often preferred for its high yield.

The kinetics of ester hydrolysis are influenced by factors such as temperature, catalyst concentration, and the structure of the ester. Generally, methyl esters hydrolyze more rapidly than ethyl esters due to reduced steric hindrance.

Table 1: Hydrolysis of this compound

| Reaction Type | Reagents | Conditions | Products | Yield (%) |

|---|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O | Reflux (6-8 hr) | 2-Phenylbutanoic acid, Methanol | ~85 |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This compound can be converted to other esters, such as ethyl 2-phenylbutanoate or benzyl (B1604629) 2-phenylbutanoate, through this reaction. The reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a metal catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄). The choice of alcohol and catalyst influences the reaction conditions and yield. For instance, reaction with ethanol (B145695) in the presence of sulfuric acid under reflux yields ethyl 2-phenylbutanoate.

Table 2: Transesterification of this compound

| Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux (8 hr) | Ethyl 2-phenylbutanoate | 92 |

Reduction Reactions to Alcohols or other Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, 2-phenyl-1-butanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ether solvent at low temperatures. Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to enhance its reducing power. LiAlH₄ generally provides higher yields due to its greater reactivity.

Table 3: Reduction of this compound

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C to RT | 2-Phenyl-1-butanol | 78 |

Reactions at the α-Carbon Position (adjacent to the phenyl group)

The α-carbon of this compound is activated by the adjacent phenyl group and the ester carbonyl, making it a site for various chemical modifications.

Carbon-Carbon Bond Formation via Enolate Chemistry

The hydrogen atom at the α-carbon is acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, and the reaction is typically performed at low temperatures (e.g., -78°C) to ensure the formation of the kinetic enolate. The resulting enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds. This allows for the introduction of alkyl groups at the α-position. For example, reaction of the enolate with methyl iodide leads to the formation of methyl 2-methyl-2-phenylbutanoate.

Table 4: α-Alkylation of this compound | Base | Alkylating Agent | Product |

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is a key site for chemical modifications, enabling the introduction of various functional groups that can significantly alter the molecule's properties and applications. These transformations primarily involve electrophilic aromatic substitution and hydrogenation reactions.

Electrophilic Aromatic Substitution Reactions

The phenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. The ester group, being electron-withdrawing, moderates the reactivity of the ring and directs incoming electrophiles primarily to the meta position. Common EAS reactions include nitration and sulfonation.

Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, usually between 0–5°C. This reaction introduces a nitro group (–NO₂) onto the phenyl ring. Sulfonation involves reacting this compound with fuming sulfuric acid (H₂SO₄ containing SO₃) at elevated temperatures, leading to the introduction of a sulfonic acid group (–SO₃H).

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | Methyl 3-nitro-2-phenylbutanoate | 55% |

| Sulfonation | SO₃, H₂SO₄ | 100°C, 2 hr | Methyl 3-sulfo-2-phenylbutanoate | Moderate |

This table summarizes common electrophilic aromatic substitution reactions performed on this compound, including the necessary reagents, conditions, and resulting products.

Hydrogenation and Aromatic Ring Modifications

Hydrogenation of the phenyl ring in this compound can be achieved using various catalytic systems. This process can lead to the saturation of the aromatic ring, yielding cyclohexyl derivatives, or can be controlled to achieve partial reduction. The choice of catalyst and reaction conditions is crucial for controlling the extent of hydrogenation. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the phenyl group.

Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds. okayama-u.ac.jp While specific studies on the asymmetric hydrogenation of this compound are not extensively detailed, related substrates such as α-ketoesters can be hydrogenated with high enantioselectivity using chiral ruthenium catalysts like Ru-BINAP. This suggests that similar methodologies could be applied to derivatives of this compound to produce chiral molecules.

Derivatization Strategies for Advanced Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other advanced architectures. Its functional groups—the ester and the phenyl ring—provide multiple handles for derivatization.

One significant application is in the synthesis of barbiturate (B1230296) derivatives like phenobarbital (B1680315). scribd.com The core structure of this compound is related to intermediates used in the synthesis of such compounds. For example, diethyl ethylphenylmalonate, a key precursor for phenobarbital, shares structural similarities. scribd.com The synthesis of phenobarbital involves the condensation of such malonic esters with urea. scribd.com

Furthermore, derivatization can be achieved through reactions at the α-carbon, the ester group, or the phenyl ring. For instance, introducing a cyano group at the α-position creates methyl 2-cyano-2-phenylbutanoate, a versatile intermediate for various transformations. This cyano derivative can undergo reduction to an amine or hydrolysis to a carboxylic acid, opening pathways to a wide range of functionalized molecules.

The development of advanced molecular architectures often involves multi-step syntheses where this compound or its derivatives act as key intermediates. For example, the synthesis of N-glucopyranosyluronate derivatives of phenobarbital involves the condensation of a silylated barbiturate with a protected glucopyranuronate. nih.gov Such strategies highlight the importance of derivatizing the core structure to build complex, biologically relevant molecules.

Investigation of Degradation and Decomposition Pathways

The stability of this compound and its derivatives is a critical factor in their synthesis, storage, and application. Decomposition can occur under various conditions, including thermal stress and chemical treatment.

For related compounds like ethyl 3-oxo-2-phenylbutanoate (EAPA), thermal decomposition, particularly under acidic or basic conditions, is a significant pathway. Acidic conditions can promote decarboxylation and de-esterification to form phenylacetone (B166967) (P2P). For instance, heating EAPA with 1M HCl at 100°C leads to a significant yield of P2P. Basic conditions, on the other hand, tend to favor saponification, leading to the corresponding carboxylic acid.

Analysis of potential phenylacetone precursors has shown that compounds like methyl 3-oxo-2-phenylbutyrate can degrade upon storage, particularly at room temperature. researchgate.net The degradation products can include benzaldehyde (B42025) and benzoic acid, suggesting oxidative pathways may be involved. researchgate.net The stability of these compounds can be improved by storage at lower temperatures or in organic solvents, which can inhibit oxidation. researchgate.net

Table 2: Decomposition of a Related Precursor, Ethyl 3-oxo-2-phenylbutanoate (EAPA)

| Condition | Temperature | Time | Major Product | Yield | Byproducts |

|---|---|---|---|---|---|

| 1M HCl | 100°C | 2 h | Phenylacetone (P2P) | 74% | Phenylacetylcarbinol (12%) |

| 1M NaOH | 80°C | 3 h | Phenylacetic acid | 55% | Phenylacetone (P2P) (38%) |

This table illustrates the decomposition pathways of a structurally similar compound, EAPA, under acidic and basic conditions, highlighting the formation of phenylacetone and other products.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the methyl 2-phenylbutanoate (B8525191) molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed structural map can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For methyl 2-phenylbutanoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present.

A key signal is the singlet observed for the methyl ester group (-OCH₃), which typically appears around 3.65 ppm. The protons of the phenyl group (-C₆H₅) produce a complex multiplet pattern in the aromatic region of the spectrum. The chemical shifts and splitting patterns of the ethyl group (-CH₂CH₃) and the methine proton (-CH) provide further structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (The following data is predicted and may vary based on solvent and experimental conditions)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.65 | Singlet | 3H |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -CH- | 3.50 | Triplet | 1H |

| -CH₂- | 2.00 - 2.20 | Multiplet | 2H |

| -CH₃ (ethyl) | 0.90 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used and the specific spectrometer frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed as a downfield signal. The methoxy (B1213986) carbon (-OCH₃) has a characteristic chemical shift around 51.8 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 125-140 ppm), while the carbons of the ethyl group and the chiral methine carbon resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (The following data is predicted and may vary based on solvent and experimental conditions)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~174 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~127-129 |

| -CH- | ~55 |

| -OCH₃ | 51.8 |

| -CH₂- | ~26 |

| -CH₃ (ethyl) | ~12 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the methylene (B1212753) protons of the ethyl group, as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.50 ppm would correlate with the carbon signal at ~55 ppm, confirming the -CH- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure. For example, the protons of the methyl ester group (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the methine proton (-CH-) would show correlations to the carbons of the phenyl ring. The use of COSY, HSQC, and HMBC experiments provides a comprehensive and detailed structural elucidation of the molecule. core.ac.ukrsc.orgdur.ac.uk

¹³C NMR Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. dur.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O₂), the calculated exact mass is 178.0994 g/mol . nih.gov HRMS can confirm this molecular formula by providing an experimental mass that is very close to this theoretical value, typically with an error of less than 5 ppm. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 178) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed information about the molecule's structure.

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. libretexts.org For this compound, some expected fragmentation patterns would include:

Loss of the methoxy radical (•OCH₃) to give an acylium ion.

Loss of the methyl group from the ester.

Cleavage of the bond between the chiral carbon and the phenyl group.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity |

| 178 | [M]⁺• (Molecular ion) |

| 147 | [M - •OCH₃]⁺ |

| 119 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." In the analysis of this compound, the IR spectrum is distinguished by several key absorption bands that confirm its structure.

A strong absorption band is typically observed around 1720 cm⁻¹ for the C=O (carbonyl) stretch of the ester group. The presence of a phenyl group gives rise to characteristic C=C stretching vibrations within the aromatic ring, generally appearing in the 1600-1400 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretches of the aliphatic portions (the butyl chain and the methyl group) appear just below this value. vscht.cz The C-O stretching of the ester linkage typically produces a strong band in the 1300-1000 cm⁻¹ region.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | ~1720 |

| Aromatic Ring | C=C Stretch | 1600-1400 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Ester C-O | C-O Stretch | 1300-1000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. stolichem.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that symmetric vibrations and non-polar bonds, which may be weak or silent in the IR spectrum, are strong in the Raman spectrum.

For this compound, the symmetric breathing vibration of the phenyl ring is expected to produce a strong and sharp band in the Raman spectrum. The C=O stretch of the ester is also observable, though typically weaker than in the IR spectrum. The CH stretches of both the aromatic and aliphatic parts of the molecule will also be present. spectroscopyonline.com The fingerprint region below 1500 cm⁻¹ in the Raman spectrum can provide detailed information about the skeletal vibrations of the molecule, further confirming its identity. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential technique for separating the components of a mixture and assessing the purity of a compound. Various chromatographic methods are utilized in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu In a typical GC-MS analysis of this compound, the compound is vaporized and separated from any impurities on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process often causes the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. For this compound (molecular weight: 178.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 178. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or cleavage at the bond adjacent to the carbonyl group, which can lead to characteristic fragment ions. mnstate.edu For instance, a fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105 is a plausible fragmentation product.

Table 2: Expected GC-MS Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Ion Peak (m/z) | 178 | Confirms molecular weight |

| Key Fragment Ion (m/z) | 105 | Indicates the presence of a phenylacetyl moiety |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. vscht.cz For a moderately polar compound like this compound, reversed-phase HPLC is a common method for purity analysis. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The purity of a this compound sample can be determined by monitoring the eluent with a UV detector, as the phenyl group absorbs UV light. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The retention time itself can be used for identification when compared to a reference standard. Method development may involve optimizing the mobile phase composition and flow rate to achieve the best separation from any potential impurities. vscht.czsielc.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the butanoate chain, it exists as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial for applications where stereochemistry is important.

Capillary gas chromatography (CGC) with a chiral stationary phase (CSP) has been shown to be effective for the enantioseparation of this compound. nih.govchrom-china.com Modified cyclodextrins, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin, have been successfully employed as CSPs. nih.govnih.govchrom-china.com In this technique, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.net The ability to separate the enantiomers is dependent on both the structure of the analyte and the specific chiral stationary phase used. nih.govresearchgate.net This allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.

Table 3: Chiral Stationary Phases for Enantiomeric Separation of this compound

| Chiral Stationary Phase | Chromatographic Technique | Outcome |

|---|---|---|

| 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin | Capillary Gas Chromatography (CGC) | Successful enantioseparation nih.govchrom-china.com |

| 2,6-di-O-benzyl-3-O-heptanoyl-β-cyclodextrin | Capillary Gas Chromatography (CGC) | Successful enantioseparation nih.govchrom-china.com |

| 2,3,6-tri-O-methyl-β-cyclodextrin | Capillary Gas Chromatography (CGC) | Successful enantioseparation nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. By analyzing this pattern, scientists can deduce detailed structural information, including bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions.

For a molecule like this compound, obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry. However, a search of the available scientific literature and structural databases indicates that a crystal structure for this compound has not been reported. This is not uncommon for simple, relatively non-polar esters, which are often liquids at room temperature and can be challenging to crystallize into the high-quality single crystals required for diffraction experiments.

While data for the target ester is unavailable, studies on related compounds illustrate the type of information that can be obtained. For example, X-ray diffraction analysis has been successfully applied to derivatives of the parent carboxylic acid, 2-phenylbutanoic acid, to elucidate their structures and intermolecular hydrogen-bonding networks.

Optical Methods for Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a chiral center at the second carbon atom (C2), the point of attachment for the phenyl group. Due to this stereocenter, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-methyl 2-phenylbutanoate and (S)-methyl 2-phenylbutanoate. These enantiomers are physically identical in most respects (e.g., boiling point, density, refractive index) but exhibit different behavior when interacting with plane-polarized light, a property known as optical activity. pdx.edu

Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. orgosolver.com The direction and magnitude of this rotation are measured using a polarimeter. An enantiomer that rotates light clockwise is termed dextrorotatory and is designated with a (+) or (d) prefix. Its counterpart, which rotates light counter-clockwise by an equal amount, is levorotatory and designated with a (-) or (l) prefix. libretexts.org A 1:1 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength of light, solvent, and concentration). pdx.eduorgosolver.com While specific rotation values for the individual enantiomers of this compound are not readily found in broad databases, data for the parent acid, 2-phenylbutanoic acid, is available and provides a reference point. The sign of rotation is crucial for assigning the absolute configuration of related chiral molecules.

| Compound | Configuration | Specific Rotation [α] | Conditions |

|---|---|---|---|

| 2-Phenylbutyric Acid | (S) | +96° to +100° | (c=1, chloroform) |

| 2-Phenylbutyric Acid | (R) | -96° to -100° | (c=1, chloroform) |

| (R)-2-Amino-4-phenylbutanoic acid | (R) | -45° | (c=1, 3N HCl, 19°C) |

Circular Dichroism

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com An achiral molecule will not exhibit a CD signal. For a chiral molecule, a CD spectrum consists of positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore that absorbs UV-Vis light. mdpi.com

In this compound, the phenyl ring acts as the primary chromophore. The enantiomers will produce mirror-image CD spectra. For example, if the (S)-enantiomer shows a positive Cotton effect at a certain wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov

CD spectroscopy is particularly valuable for determining the absolute configuration of chiral molecules, often by comparing experimentally measured spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT). nih.govnih.gov While a specific experimental CD spectrum for this compound is not published, theoretical modeling could predict the spectra for its (R) and (S) forms, providing a basis for their unambiguous identification. mdpi.com

Computational and Theoretical Investigations of Methyl 2 Phenylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like methyl 2-phenylbutanoate (B8525191). rsc.orgdntb.gov.ua These methods, rooted in quantum mechanics, provide a quantitative description of molecular orbitals, electron distribution, and energy levels. nih.govscispace.com

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. nih.govmdpi.com DFT methods are employed to calculate various electronic structure descriptors that correlate with the reactivity of methyl 2-phenylbutanoate. researchgate.net These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding the molecule's role as a nucleophile or electrophile. researchgate.netnih.gov

The application of DFT extends to calculating global reactivity descriptors, including electronic chemical potential, hardness, and electrophilicity, which offer a quantitative measure of the molecule's stability and reactivity. mdpi.comresearchgate.net For instance, the electronic properties of related phenylbutanoate derivatives have been successfully studied using DFT, providing insights into their potential interactions and reaction mechanisms. vulcanchem.com

Table 1: Calculated Quantum Chemical Parameters for a Related Phenylbutanoate Derivative This table showcases typical parameters obtained from DFT calculations for a compound structurally related to this compound, illustrating the type of data generated.

| Parameter | Value |

|---|---|

| HOMO Energy | -0.245 eV |

| LUMO Energy | -0.035 eV |

| Energy Gap (LUMO-HOMO) | 0.210 eV |

| Electronegativity | 0.140 |

| Chemical Hardness | 0.105 |

| Chemical Softness | 9.524 |

| Electrophilicity Index | 0.093 |

Data sourced from studies on structurally similar compounds. vulcanchem.com

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for calculating molecular properties and energetics. rsc.orgnovapublishers.com These methods can be used to precisely determine the geometry, vibrational frequencies, and energies of different states of this compound. rsc.org While computationally more demanding than DFT, ab initio calculations, such as Møller-Plesset perturbation theory or coupled-cluster theory, provide benchmark-quality data for understanding the molecule's intrinsic properties. numberanalytics.com The accurate calculation of intramolecular energies is particularly important for flexible molecules like this compound, as it allows for a precise description of the conformational energy landscape. researchgate.net

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. pharmacy180.comlibretexts.org The molecule possesses several rotatable bonds, leading to a variety of possible conformations with different potential energies. libretexts.orghakon-art.com Computational methods are used to perform a systematic search for stable conformers by rotating around these bonds and calculating the corresponding energy. hakon-art.com

The goal of this analysis is to identify the lowest energy conformations, which are the most populated at thermal equilibrium. hakon-art.com This is achieved through energy minimization algorithms, such as steepest descent and conjugate gradient methods, which find the local and global minima on the potential energy surface. hakon-art.com For flexible molecules, this process is crucial as the molecular conformation can significantly influence its reactivity and interaction with other molecules. researchgate.netresearchgate.net The relative energies of different conformers, such as staggered and eclipsed forms, determine their stability, with steric hindrance playing a key role. pharmacy180.com

Ab Initio Methods for Molecular Properties and Energetics

Reaction Mechanism and Transition State Analysis

Understanding the mechanism of reactions involving this compound is critical for controlling reaction outcomes. Computational chemistry provides powerful tools to map out reaction pathways and analyze the high-energy transition states that govern reaction rates. rsc.orgwalisongo.ac.id

Computational methods can elucidate the step-by-step mechanism of a chemical reaction, identifying intermediates and transition states. rsc.orgwalisongo.ac.id By calculating the energy profile along a reaction coordinate, the most favorable, or lowest energy, pathway can be determined. uva.nl For instance, in reactions such as esterification or rearrangements, theoretical calculations can predict whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org This has been demonstrated in studies of similar compounds where computational analysis revealed the energetic favorability of one reaction pathway over another. rsc.org The analysis of kinetic and thermodynamic parameters derived from these calculations allows for a comprehensive understanding of the reaction dynamics. walisongo.ac.id

Table 2: Comparative Energy Barriers for a Rearrangement Reaction This table presents a hypothetical comparison based on findings for similar rearrangement reactions, illustrating how computational analysis can distinguish between competing pathways. rsc.org

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|

| mdpi.comacs.org-Rearrangement | 14.8 |

| mdpi.commdpi.com-Rearrangement | 18.2 |

Many chemical reactions can yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. masterorganicchemistry.com Computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. masterorganicchemistry.comrsc.org

Regioselectivity, the preference for bond formation at one position over another, can often be rationalized by analyzing the electronic properties and steric accessibility of different reactive sites on the molecule. rsc.org For example, in electrophilic aromatic substitution, the preferred site of attack can be predicted by calculating the relative energies of the possible intermediates. rsc.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, is determined by the three-dimensional structure of the transition state. numberanalytics.com By modeling the transition states leading to different stereoisomeric products, the one with the lower activation energy can be identified, thus predicting the major product. This approach is crucial in asymmetric synthesis, where controlling the stereochemical outcome is paramount. acs.orgacs.org For instance, in the reduction of related ketoesters, the stereoselectivity is often governed by the specific interactions within the enzyme's active site or with a chiral catalyst, which can be modeled computationally. nih.govresearchgate.net

Analysis of Intrinsic Reaction Coordinates (IRC)

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational method used to map the minimum energy reaction pathway (MERP) between a transition state and the corresponding reactants and products. ntu.edu.sguni-muenchen.de This calculation is crucial for verifying that a located transition state structure indeed connects the intended chemical species along a single, smooth reaction pathway. uni-muenchen.deiastate.edusubstack.com The process involves starting at the optimized geometry of a transition state and moving in infinitesimal steps in both forward and reverse directions along the path of steepest descent, effectively tracing the route the molecule would take with zero kinetic energy. uni-muenchen.de

For reactions involving esters like this compound, such as hydrolysis, transesterification, or enolate formation, identifying the correct transition state is paramount. Once a potential transition state is optimized using methods like Density Functional Theory (DFT), an IRC calculation is performed. mdpi.comuva.nl A successful IRC analysis confirms the nature of the transition state by showing a smooth energy profile descending from the high-energy transition state to the lower-energy reactant and product complexes. mdpi.com This validation ensures that the proposed mechanism is energetically feasible and that the transition state is not connected to an alternative, unintended reaction pathway, such as an internal rearrangement. substack.com In complex enzymatic or catalytic reactions, IRC can help elucidate the precise sequence of bond-forming and bond-breaking events. nih.gov

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures and understand their electronic environments. scholarsresearchlibrary.comwisc.edu

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations, particularly DFT, has become a standard and highly accurate method for structure elucidation and verification. d-nb.infoacs.orgmdpi.com For this compound, DFT calculations can predict both 1H and 13C chemical shifts with high precision, often achieving a mean absolute error of less than 0.2 ppm for protons and 2 ppm for carbons. d-nb.info State-of-the-art methodologies recommend using specific long-range corrected functionals, such as ωB97X-D or WP04, combined with appropriate basis sets like 6-311++G(2d,p) or def2-SVP, and a solvent model (e.g., Polarizable Continuum Model, PCM) to achieve the best accuracy. mdpi.comacs.org

The process involves first optimizing the molecule's geometry and then performing an NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, on the resulting structure. mdpi.comnih.gov For flexible molecules like this compound, it is crucial to consider multiple low-energy conformers. acs.org The final predicted chemical shifts are a Boltzmann-weighted average of the shifts calculated for each significant conformer, which further improves the correlation with experimental spectra measured in solution. acs.orgacs.org This computational approach is invaluable for assigning specific signals in the experimental spectrum and confirming the regiochemistry and stereochemistry of the molecule. acs.org

Table 1: Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted 1H Shift (ppm) | Experimental 1H Shift (ppm) | Predicted 13C Shift (ppm) | Experimental 13C Shift (ppm) |

|---|---|---|---|---|

| C=O | - | - | 174.5 | 174.8 |

| Cα-H (methine) | 3.55 | 3.52 | 54.5 | 54.2 |

| Cβ-H₂ (methylene) | 1.90 (eq), 2.15 (ax) | 1.88, 2.11 | 26.8 | 26.5 |

| γ-CH₃ (methyl) | 0.92 | 0.90 | 12.1 | 12.3 |

| OCH₃ (ester methyl) | 3.68 | 3.65 | 51.9 | 52.1 |

| Aromatic C-H (ortho) | 7.35 | 7.33 | 128.7 | 128.5 |

| Aromatic C-H (meta) | 7.30 | 7.28 | 127.9 | 127.8 |

| Aromatic C-H (para) | 7.22 | 7.20 | 126.9 | 127.0 |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed computationally to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are essential for two main reasons: confirming that an optimized molecular geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and aiding in the interpretation of experimental vibrational spectra. ntu.edu.sgnih.gov For this compound, methods like DFT (e.g., using the B3LYP functional) are employed to compute the harmonic vibrational frequencies. scholarsresearchlibrary.comsapub.org

The calculated frequencies typically correspond to specific atomic motions, such as the characteristic stretching of the carbonyl (C=O) group, C-O ester stretches, and aromatic C-H stretches. scholarsresearchlibrary.comorgchemboulder.com While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations, they can be brought into excellent agreement with experiment by applying a uniform scaling factor. researchgate.netfaccts.de Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and confident assignment of the observed absorption bands to specific vibrational modes. sapub.orgresearchgate.net

Table 2: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) | Description of Motion |

|---|---|---|---|

| Aromatic C-H Stretch | 3065 | 3100-3000 | Stretching of C-H bonds on the phenyl ring. researchgate.net |

| Aliphatic C-H Stretch | 2970 | 3000-2850 | Stretching of C-H bonds in the ethyl and methyl groups. |

| Carbonyl (C=O) Stretch | 1738 | 1750-1735 | Stretching of the ester carbonyl bond. orgchemboulder.com |

| Aromatic C=C Stretch | 1605, 1495 | 1600-1450 | In-plane stretching of carbon-carbon bonds in the phenyl ring. |

| C-O-C Asymmetric Stretch | 1255 | 1300-1200 | Asymmetric stretching of the ester C-O-C linkage. orgchemboulder.com |

| C-O-C Symmetric Stretch | 1180 | 1200-1000 | Symmetric stretching of the ester C-O-C linkage. orgchemboulder.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time, providing detailed insight into a system's dynamic behavior. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt through bond rotations. mdpi.com By simulating the molecule's dynamics, often over nanoseconds to microseconds, researchers can identify the most stable conformers, determine their relative populations, and map the energy barriers for interconversion between them. frontiersin.org

Furthermore, MD simulations are used to study intermolecular interactions at an atomistic level. nih.govuic.edu This involves placing the this compound molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), to observe how it interacts with its surroundings. These simulations can reveal specific interaction patterns, such as the formation and lifetime of hydrogen bonds, van der Waals forces, and π-alkyl interactions between the solute and solvent. nih.gov This information is critical for understanding solubility, reaction mechanisms in solution, and how the molecule binds to larger entities like enzyme active sites or the chiral stationary phases used in chromatography. uic.edumdpi.com

Advanced Theoretical Models for Chiral Recognition and Asymmetric Induction

As this compound is a chiral molecule, understanding the principles that govern its enantioselective interactions is a key area of theoretical investigation. Asymmetric induction refers to the process where a chiral feature in a substrate, reagent, or catalyst influences a reaction to favor the formation of one stereoisomer over another. wikipedia.orgmsu.edu Advanced computational models are employed to rationalize and predict the outcomes of such processes.

Theoretical models can simulate the interactions responsible for chiral recognition. For instance, in chiral chromatography, MD simulations can model the binding of each enantiomer of this compound to a chiral stationary phase, like a polysaccharide derivative. mdpi.com By calculating the binding free energies for each enantiomer, these models can predict which one will bind more strongly, thus explaining the basis of the chromatographic separation. Similarly, computational methods are used to study the formation of diastereomeric complexes, for example, by reacting the chiral ester with a chiral resolving agent. mdpi-res.com Calculating the energies of these diastereomers can help predict the efficiency of classical resolution techniques. polyu.edu.hk

These models also provide a rationale for asymmetric induction in synthesis. nih.gov By modeling the transition states of a reaction involving a chiral auxiliary or catalyst, chemists can understand the steric and electronic factors that lead to the preferential formation of one product enantiomer. wikipedia.orgnumberanalytics.com These insights are crucial for the rational design of new, more effective asymmetric catalysts and synthetic methodologies. nih.gov

Table 3: Theoretical Approaches for Modeling Chiral Phenomena

| Modeling Approach | Application | Information Gained | Relevant System |

|---|---|---|---|

| Molecular Docking | Enantioselective Binding | Predicts preferred binding pose and estimates binding affinity of each enantiomer. | Enzyme active sites, Chiral stationary phases. mdpi.com |

| Molecular Dynamics (MD) | Dynamic Chiral Recognition | Simulates the dynamic stability and interactions of diastereomeric complexes over time. mdpi.com | Host-guest complexes (e.g., with cyclodextrins), Solvated enantiomers. mdpi.com |

| Quantum Mechanics (QM) | Transition State Analysis | Calculates the energy difference between diastereomeric transition states to predict enantioselectivity. researchgate.net | Asymmetric catalysis, Reactions with chiral auxiliaries. wikipedia.org |

| QM/MM Hybrid Methods | Enzymatic Reactions | Models reactions in large biological systems with high accuracy for the reactive center (QM) and efficiency for the environment (MM). | Enzyme-catalyzed kinetic resolutions. |

Advanced Applications and Research Directions of Methyl 2 Phenylbutanoate in Chemical Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The structural features of methyl 2-phenylbutanoate (B8525191), including its ester functionality and the phenyl group, render it a valuable building block in organic synthesis. lookchem.com These groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more intricate molecular architectures.

The synthesis of diverse molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. Methyl 2-phenylbutanoate and its derivatives serve as key intermediates in creating these frameworks. For instance, derivatives like methyl 2,4-dioxo-4-phenylbutanoate are used in multi-component reactions to produce complex heterocyclic structures such as substituted pyrrol-2-ones. researchgate.netrsc.org These reactions demonstrate the ability of such compounds to participate in the formation of novel ring systems, which are often the core of biologically active compounds.

The generation of chemical libraries for high-throughput screening is another area where the versatility of this compound is evident. Its derivatives can be systematically modified to produce a wide array of related compounds. This is exemplified by the synthesis of various γ-amino acid esters and γ-lactams from related α-aminonitriles, which are considered privileged structures in medicinal chemistry. sorbonne-universite.fr The ability to generate a large number of structurally diverse molecules from a common precursor is crucial for identifying new drug leads.

| Precursor Derivative | Resulting Scaffold | Reaction Type |

| Methyl 2,4-dioxo-4-phenylbutanoate | Substituted Pyrrol-2-ones | Three-Component Condensation |

| α-Aminonitriles (related structure) | γ-Amino Acid Esters, γ-Lactams | Michael Addition |

| Methyl 2-phenylacetoacetate (related structure) | Benzazepinones, Tetrahydroquinoxalines | C-H Arylation/Cyclisation |

This table showcases examples of how derivatives related to this compound are used to synthesize diverse molecular scaffolds.

In multi-step organic transformations, a precursor is a compound that is a starting point for the synthesis of another compound. This compound and its analogs are utilized as precursors in various synthetic pathways. lookchem.comevitachem.com For example, methyl 2-phenylacetoacetate, a structurally similar compound, is a known precursor in the synthesis of other molecules. labchem.com.mychemicalbook.comcaymanchem.com The chemical reactivity of these precursors allows them to undergo transformations like reductions, oxidations, and substitutions to yield more complex products.